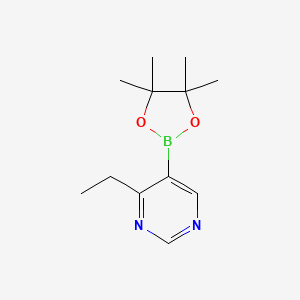

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with an ethyl group and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 4-ethylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation Reactions: The boronate ester can be oxidized to form the corresponding boronic acid.

Hydrolysis: The boronate ester can be hydrolyzed to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester.

Solvents: Common solvents include DMF, tetrahydrofuran (THF), and ethanol.

Major Products Formed

Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation or hydrolysis of the boronate ester.

Scientific Research Applications

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry:

Materials Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action for 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its role as a reagent in chemical reactions. The boronate ester group can form stable intermediates with various substrates, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where other boronate esters might not be as effective.

Biological Activity

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest due to its potential biological activities. Pyrimidine derivatives are known for their wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H18BNO2S, and it features a pyrimidine ring substituted with a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may enhance the compound's solubility and reactivity in biological systems.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that compounds with similar structures exhibit activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentrations (MICs) : Compounds structurally related to this compound showed MIC values ranging from 4 to 8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus .

Anticancer Activity

Pyrimidines are also recognized for their anticancer properties. The incorporation of a dioxaborolane moiety may enhance these effects:

- Cell Line Studies : Preliminary studies suggest that this compound could inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the nanomolar range against breast cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cells:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair processes . This inhibition can lead to increased apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

- Absorption and Distribution : Studies on related pyrimidines indicate favorable absorption characteristics with good oral bioavailability .

- Metabolism : The metabolic stability of compounds in this class often correlates with their therapeutic efficacy.

Case Studies

Several case studies highlight the potential applications of pyrimidine derivatives:

- Case Study 1 : A pyrimidine derivative demonstrated significant reduction in tumor size in xenograft models when administered at doses of 10 mg/kg .

- Case Study 2 : In vitro studies showed that a structurally similar compound effectively inhibited the growth of resistant strains of C. albicans with MIC values less than 0.1 μg/mL .

Properties

CAS No. |

1375303-42-6 |

|---|---|

Molecular Formula |

C12H19BN2O2 |

Molecular Weight |

234.10 g/mol |

IUPAC Name |

4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C12H19BN2O2/c1-6-10-9(7-14-8-15-10)13-16-11(2,3)12(4,5)17-13/h7-8H,6H2,1-5H3 |

InChI Key |

JKUVLOVZMGYDOD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.